C.I. Mordant green 17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

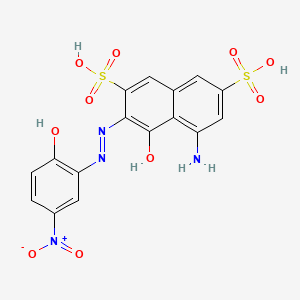

5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O10S2/c17-10-6-9(31(25,26)27)3-7-4-13(32(28,29)30)15(16(22)14(7)10)19-18-11-5-8(20(23)24)1-2-12(11)21/h1-6,21-22H,17H2,(H,25,26,27)(H,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDLYKYIGJOAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O10S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065406 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13301-33-2 | |

| Record name | 5-Amino-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13301-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-(2-(2-hydroxy-5-nitrophenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013301332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Mordant Green 17: Navigating Chemical Identity and Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical properties and structure of C.I. Mordant Green 17. It is critical to note that the designation "this compound" is ambiguously applied in commercially available databases and literature to at least two distinct chemical entities. This guide will therefore present the information for both identified compounds to ensure clarity and accuracy for research and development purposes.

Compound 1: C.I. 17225 (CAS: 6564-28-1)

This compound is a single azo class mordant dye.

Chemical Properties and Structure

| Property | Value | Source |

| C.I. Name | Mordant Green 17 | [1][2] |

| C.I. Number | 17225 | [1][2] |

| CAS Number | 6564-28-1 | [1][2] |

| Molecular Formula | C₁₆H₁₀N₄Na₂O₁₀S₂ | [1][2] |

| Molecular Weight | 528.38 g/mol | [1][2] |

| Systematic Name | Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulfonate | |

| Synonyms | Acid Mordant Green E, Acid Mordant Green F, Acid Mordant Green G, Acid Mordant Green GS | [2] |

| Appearance | Dark blue-light green to black-green uniform powder | [1][2] |

| Solubility | Soluble in water (forms a red-light purple solution), slightly soluble in alcohol, insoluble in other organic solvents. | [1][2] |

| Behavior in Acid/Base | In concentrated sulfuric acid, it appears purple, turning to pink upon dilution. An aqueous solution turns red with concentrated hydrochloric acid and purple with sodium hydroxide solution. | [1][2] |

Chemical Structure:

Structure of C.I. 17225.

Experimental Protocols

Synthesis of C.I. 17225:

The manufacturing process for C.I. 17225 involves a diazotization reaction followed by an azo coupling.[1][2]

-

Diazotization of 2-Amino-4-nitrophenol: 2-Amino-4-nitrophenol is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions.[1][2] The hydroxyl and amino groups on the naphthol derivative direct the coupling to the ortho position of the hydroxyl group.

Synthesis workflow for C.I. 17225.

Compound 2: CAS 13301-33-2

This compound is also identified as this compound in some chemical supplier databases.

Chemical Properties and Structure

| Property | Value | Source |

| C.I. Name | Mordant Green 17 | [3] |

| CAS Number | 13301-33-2 | [3] |

| Molecular Formula | C₁₆H₁₃N₄NaO₅S | [3] |

| Molecular Weight | 484.42 g/mol | [3] |

| Systematic Name | Sodium 3-[(2-hydroxy-3-nitrophenyl)azo]-4-methoxybenzenesulfonate | [3] |

| Class | Azo Dye | [3] |

Chemical Structure:

Structure of Sodium 3-[(2-hydroxy-3-nitrophenyl)azo]-4-methoxybenzenesulfonate.

Experimental Protocols

Detailed experimental protocols for the synthesis of the compound with CAS number 13301-33-2 were not explicitly found in the searched literature. However, based on its structure, a plausible synthetic route would involve the diazotization of an aminonitrophenol derivative and subsequent azo coupling with a methoxybenzenesulfonic acid derivative.

Applications and Further Research

The primary application cited for this compound (referring to C.I. 17225) is in the dyeing of wool, silk, and nylon fabrics.[1][2] Mordant dyes form a coordination complex with a mordant (typically a metal salt), which then attaches to the fabric, enhancing the fastness of the dye.

No significant data was found in the context of drug development or biological signaling pathways for either of the compounds identified as this compound. Their characterization appears to be primarily within the domain of dye chemistry and textile applications.

Conclusion

The name this compound is not uniquely descriptive of a single chemical structure. Researchers and scientists are advised to refer to the specific C.I. number (17225) or CAS number (6564-28-1 or 13301-33-2) to ensure the correct compound is being considered for their studies. The data presented in this guide summarizes the available information on the two principal, yet distinct, chemical entities that are associated with this name. Further investigation and clarification from chemical suppliers are recommended when sourcing these compounds for research purposes.

References

An In-depth Technical Guide to Mordant Green 17 (CAS Number 6564-28-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Green 17, identified by CAS Number 6564-28-1 and Colour Index (C.I.) number 17225, is a monoazo dye belonging to the mordant class of colorants. Its primary application lies in the dyeing of protein fibers such as wool and silk, where it forms a coordination complex with a metallic mordant to impart a deep green hue with good fastness properties. This technical guide provides a comprehensive overview of the chemical and physical properties of Mordant Green 17, a detailed description of its synthesis, a representative protocol for its application in wool dyeing, and a summary of available safety and handling information. While its traditional use is in the textile industry, this document also explores its potential, though currently unestablished, applications in biological research based on its chemical structure.

Chemical and Physical Properties

Mordant Green 17 is a water-soluble anionic dye. The presence of two sulfonate groups in its structure enhances its solubility in aqueous media. Its color is dependent on the pH of the solution and the presence of metal ions with which it can chelate.

Table 1: Chemical and Physical Properties of Mordant Green 17

| Property | Value | Reference(s) |

| CAS Number | 6564-28-1 | [1] |

| C.I. Name | Mordant Green 17 | [1] |

| C.I. Number | 17225 | [1] |

| Molecular Formula | C₁₆H₁₀N₄Na₂O₁₀S₂ | [1] |

| Molecular Weight | 528.38 g/mol | [1] |

| Appearance | Black-green uniform powder | [1][2] |

| Solubility | Soluble in water (forms a red-light purple solution), slightly soluble in alcohol, insoluble in other organic solvents. | [1][2] |

| UV-Vis Absorption (λmax) | Data not available. Azo dyes with similar structures exhibit absorption maxima in the range of 388-438 nm. | [3] |

| Molar Absorptivity (ε) | Data not available. Azo dyes used in textiles typically have molar absorptivity values in the range of 2.32 x 10⁴ - 3.10 x 10⁴ dm³ mol⁻¹ cm⁻¹. | [4] |

Color Characteristics in Solution:

-

In Water: Forms a red-light purple solution.[1]

-

In Concentrated Sulfuric Acid: Turns purple, and upon dilution, becomes pink.[1][2]

-

In Aqueous Solution with Sodium Hydroxide: Turns purple.[1][2]

Synthesis

The synthesis of Mordant Green 17 is a two-step process characteristic of azo dye production: diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component.

Step 1: Diazotization of 2-Amino-4-nitrophenol

The first step involves the conversion of the primary aromatic amine, 2-amino-4-nitrophenol, into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite to generate nitrous acid in situ.

Step 2: Azo Coupling

The resulting diazonium salt is then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (also known as H-acid) under alkaline conditions.[1] The hydroxyl and amino groups on the H-acid are activating groups that direct the electrophilic diazonium salt to couple at a specific position on the naphthalene ring.

Overall Reaction Scheme:

Caption: Synthesis workflow for Mordant Green 17.

Experimental Protocol: Synthesis of Mordant Green 17 (Representative)

The following is a representative protocol based on general procedures for the synthesis of similar azo dyes. Precise conditions may require optimization.

Materials:

-

2-Amino-4-nitrophenol

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

Procedure:

Part 1: Diazotization of 2-Amino-4-nitrophenol

-

In a beaker, prepare a solution of 2-amino-4-nitrophenol in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring for 15-30 minutes after the addition is complete. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Part 2: Azo Coupling

-

In a separate beaker, dissolve 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in an aqueous solution of sodium carbonate or sodium hydroxide to form a solution of its sodium salt. Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part 1 to the alkaline solution of the coupling component with vigorous stirring.

-

Maintain the temperature at 0-5 °C and continue stirring for several hours to ensure the completion of the coupling reaction. The formation of the dye will be indicated by a distinct color change.

-

The precipitated dye can be isolated by filtration, washed with a saturated sodium chloride solution to aid in precipitation (salting out), and then with cold water.

-

Dry the product in an oven at a controlled temperature.

Applications

The primary application of Mordant Green 17 is in the textile industry for dyeing protein fibers like wool and silk.[1][2] It is a mordant dye, meaning it requires the use of a metal salt (the mordant) to fix the dye to the fabric. The mordant forms a coordination complex with both the dye molecule and the fiber, resulting in a colored "lake" that is insoluble and has high fastness properties. Chromium salts, such as potassium dichromate, are traditionally used as mordants for this class of dyes.

Experimental Protocol: Post-Mordant Dyeing of Wool with Mordant Green 17 (Representative)

This protocol is a general procedure for the post-mordanting of wool.

Materials:

-

Wool yarn or fabric, scoured (cleaned)

-

Mordant Green 17

-

Potassium dichromate (mordant)

-

Acetic acid or formic acid

-

Glauber's salt (sodium sulfate) (leveling agent)

-

Non-reactive dye pot (stainless steel or enamel)

Procedure:

-

Dyeing:

-

Prepare a dyebath with a specific liquor ratio (e.g., 40:1, water to fiber weight).

-

Add Glauber's salt (e.g., 10% on weight of fiber, owf) and acetic acid to achieve a pH of around 4.5-5.5.

-

Introduce the wet, scoured wool into the dyebath and gradually raise the temperature to about 40-50 °C.

-

Add the dissolved Mordant Green 17 dye solution.

-

Slowly raise the temperature to a boil (100 °C) over 30-45 minutes and maintain at a gentle boil for 45-60 minutes, stirring occasionally to ensure even dyeing.

-

-

Mordanting (Post-chrome method):

-

Cool the dyebath to about 70-80 °C.

-

Add the required amount of potassium dichromate (e.g., 1-3% owf) to the dyebath.

-

Slowly bring the temperature back to a boil and maintain for another 30-60 minutes.

-

Allow the dyebath to cool slowly before removing the wool.

-

-

Rinsing and Finishing:

-

Rinse the dyed wool thoroughly in warm water, followed by a cold water rinse, until the water runs clear.

-

Gently squeeze out excess water and air dry.

-

Caption: Post-mordant dyeing workflow for wool.

Potential Applications in Biological Research

Currently, there is no published literature to suggest that Mordant Green 17 is used in biological staining, cellular imaging, or as a probe in drug development. However, its chemical structure as a sulfonated azo dye presents some theoretical possibilities for such applications, which would require experimental validation.

-

Histological Staining: Mordant dyes are used in histology.[5][6][7] The principle of forming a lake with a metal ion to bind to tissue components could potentially be adapted for specific staining protocols. The selectivity would depend on the mordant used and the affinity of the dye-mordant complex for particular cellular structures.

-

Cellular Imaging: The azo group in some dyes can be sensitive to the redox environment within cells, and some azo-based probes have been developed for imaging hypoxia.[8] Whether Mordant Green 17 possesses suitable photophysical properties (e.g., fluorescence) upon reduction for such applications is unknown and would require investigation. Its water solubility due to the sulfonate groups could be advantageous for use in biological systems.

It is important to emphasize that these are speculative applications based on the chemical class of the compound, and significant research would be needed to determine their feasibility.

Safety and Handling

Safety Information for Precursors:

-

2-Amino-4-nitrophenol: This compound is classified as a poison and requires careful handling. It is recommended to avoid contact with skin, eyes, and clothing.[8]

-

Sodium Naphthalenesulfonate Derivatives: These compounds can be irritating to the eyes, respiratory system, and skin, and may cause sensitization upon skin contact.[1][2][9][10]

Given the limited specific data for Mordant Green 17, it is prudent to handle it as a potentially hazardous substance.

Conclusion

Mordant Green 17 is a well-established mordant dye with a clear synthetic route and primary application in the textile industry. For researchers and scientists, its value lies in its properties as a water-soluble azo dye capable of metal chelation. While its application in drug development and biological research is currently unexplored, its chemical structure suggests potential avenues for investigation, particularly in the development of novel staining techniques or environmentally sensitive probes. Further research is required to elucidate its quantitative physicochemical properties, such as its spectral characteristics and to explore its potential in biological applications.

References

- 1. echemi.com [echemi.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 5. stainsfile.com [stainsfile.com]

- 6. kenhub.com [kenhub.com]

- 7. An Introduction to Mordants | Protocols Online [protocolsonline.com]

- 8. Applications of Azo-Based Probes for Imaging Retinal Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to C.I. Mordant Green 17 for Researchers and Drug Development Professionals

Introduction

C.I. Mordant Green 17 is a synthetic dye belonging to the monoazo class of compounds. Historically, its primary application has been in the textile industry for dyeing materials such as wool, silk, and nylon, where it is used in conjunction with a mordant to fix the dye to the fibers.[1][2] While its use in biological research and drug development is not extensively documented in scientific literature, its nature as a mordant dye suggests potential applications in histology and other staining procedures where differential coloring of tissues and cellular components is required. This guide provides a comprehensive overview of the known synonyms, chemical properties, and synthesis of this compound, alongside a general experimental protocol for the application of mordant dyes in a research context.

Synonyms and Identifiers

For clarity and comprehensive literature searching, a variety of synonyms and identifiers are used for this compound. These are summarized in the table below.

| Identifier Type | Identifier |

| C.I. Name | Mordant Green 17 |

| C.I. Number | 17225 |

| CAS Registry Number | 6564-28-1 |

| Trade Names | Acid Mordant Green E, Acid Mordant Green F, Acid Mordant Green G, Acid Mordant Green GS, Acid Chrome Green F, Acid Chrome Green G, Barvachrome Dark Green 2S, Chrome Dark Green, Chrome Green G, Chrome Green N, Daymord Green 17, Kemachrome Green G, Mitsui Chrome Green F, Mordant Green No. 14, Sunchromine Green LG conc.[1][2] |

Chemical Properties and Synthesis

Chemical Identity

There is a discrepancy in the reported molecular formula for this compound in various chemical databases. One source lists the molecular formula as C16H13N4NaO3S with the systematic name Sodium 3-[(2-hydroxy-3-nitrophenyl)azo]-4-methoxybenzenesulfonate.[3] However, the well-documented manufacturing process involves the coupling of diazotized 2-Amino-4-nitrophenol with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.[1][2] This synthesis pathway corresponds to the molecular formula C16H10N4Na2O10S2. Given the starting materials, the latter is the more probable chemical identity.

Table of Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C16H10N4Na2O10S2 | [1][2] |

| Molecular Weight | 528.38 g/mol | [1][2] |

| Appearance | Black-green uniform powder | [1][2] |

| Solubility | Soluble in water (forms a red-light purple solution), slightly soluble in alcohol, insoluble in other organic solvents. | [1][2] |

| Behavior in Acid/Base | In concentrated sulfuric acid, it appears purple, turning pink upon dilution. The aqueous solution turns red with concentrated hydrochloric acid and purple with sodium hydroxide solution. | [1][2] |

Synthesis of this compound

The synthesis of this compound is a two-step process typical for azo dyes:

-

Diazotization: 2-Amino-4-nitrophenol is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic solution) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions to form the final monoazo dye.[1][2]

Caption: Chemical synthesis pathway of this compound.

Applications in Scientific Research

The primary documented use of this compound is in the textile industry. Its application in scientific research, particularly in drug development and cell biology, is not well-established in the available literature. However, the principles of mordant dyeing are directly applicable to biological staining techniques. Mordant dyes form coordination complexes with metal ions (the mordant), which then bind to the tissue or cellular components, often with a high degree of specificity and stability. This suggests that this compound could potentially be adapted for use in histological or cytological staining protocols, though specific methodologies have not been published.

General Experimental Protocol for Mordant Dye Application

While a specific protocol for this compound in a research setting is not available, the following is a general procedure for the application of a mordant dye to a substrate (e.g., textile fibers or potentially biological tissue sections), which can be adapted for experimental purposes.

Materials:

-

Substrate (e.g., wool yarn, silk fabric, or deparaffinized tissue slides)

-

This compound

-

Mordant (e.g., potassium dichromate, alum, ferrous sulfate)

-

Deionized water

-

Acetic acid (or other appropriate acid/base for pH adjustment)

-

Beakers or staining jars

-

Heating plate and magnetic stirrer

-

pH meter

Procedure:

-

Substrate Preparation: Ensure the substrate is clean and wetted out. For textiles, this involves scouring to remove any impurities. For tissue sections, this would involve deparaffinization and rehydration.

-

Mordanting (Pre-mordanting method):

-

Prepare a solution of the chosen mordant in deionized water (concentration will depend on the mordant and substrate).

-

Immerse the substrate in the mordant solution.

-

Gently heat the solution (e.g., to 60-80°C) and maintain for a specific time (e.g., 30-60 minutes), stirring occasionally.

-

Allow the solution to cool, then remove the substrate and rinse thoroughly with deionized water.

-

-

Dyeing:

-

Prepare the dye bath by dissolving this compound in deionized water. The concentration will need to be optimized for the specific application.

-

Adjust the pH of the dye bath as required (azo dyes often require specific pH ranges for optimal binding).

-

Immerse the mordanted substrate in the dye bath.

-

Gently heat the dye bath (e.g., to 80-100°C) and maintain for a set period (e.g., 60 minutes), with occasional stirring.

-

Allow the dye bath to cool before removing the substrate.

-

-

Post-treatment:

-

Rinse the dyed substrate in running water to remove any unfixed dye.

-

A final wash with a mild detergent solution may be performed, followed by a final rinse.

-

Dry the substrate appropriately.

-

Note: The concentrations of dye and mordant, temperature, time, and pH are all critical parameters that will need to be optimized for any specific application.

Caption: A generalized workflow for the application of a mordant dye.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data for this compound relevant to research applications beyond basic textile fastness properties. The following table indicates the types of data that would be valuable for researchers but are not currently available in public databases.

| Data Type | Value |

| Maximum Absorption Wavelength (λmax) | Not available |

| Molar Absorptivity (ε) | Not available |

| LD50 (Oral, Rat) | Not available |

| Carcinogenicity | Not available |

| Mutagenicity | Not available |

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is an azo dye, and some compounds in this class can be mutagenic or carcinogenic. The mordants used with this dye, such as potassium dichromate, are often toxic and should be handled with extreme care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

-

Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Waste containing mordants may be considered hazardous.

Conclusion

This compound is a well-characterized dye in the context of the textile industry, with established synonyms and a clear synthesis pathway. However, its application in scientific research, including drug development and biological staining, is largely unexplored in the published literature. This guide provides the foundational chemical information for this compound and a general framework for its experimental application as a mordant dye. Further research is needed to determine its potential utility and to generate the quantitative data necessary for its adoption in specific research protocols.

References

An In-depth Technical Guide to Sunset Yellow FCF (C₁₆H₁₀N₂Na₂O₇S₂)

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Note on Molecular Formula: The molecular formula C₁₆H₁₀N₄Na₂O₁₀S₂ as provided in the topic query appears to contain a typographical error. Extensive chemical database searches indicate that the correct molecular formula for the well-characterized compound fitting the general elemental description is C₁₆H₁₀N₂Na₂O₇S₂ , which corresponds to Sunset Yellow FCF. This guide will focus on this compound.

Executive Summary

Sunset Yellow FCF, also known as FD&C Yellow No. 6, is a synthetic azo dye widely utilized in the food, cosmetic, and pharmaceutical industries.[1][2] While primarily used as a colorant, emerging research has revealed its potential to interact with biological systems, warranting a closer examination by the scientific and drug development communities. This document provides a detailed technical overview of Sunset Yellow FCF, including its chemical and physical properties, synthesis, and, most importantly, its interactions with cellular pathways, particularly the innate immune system. Toxicological data and detailed experimental protocols are also presented to provide a comprehensive resource for researchers.

Chemical and Physical Properties

Sunset Yellow FCF is the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid.[3] It is a petroleum-derived orange azo dye.[1] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₀N₂Na₂O₇S₂ | [1] |

| Molar Mass | 452.36 g/mol | [1] |

| CAS Number | 2783-94-0 | [3] |

| Appearance | Orange-red powder or granules | [3] |

| Melting Point | 300 °C (decomposes) | [1] |

| Solubility | Soluble in water; sparingly soluble in ethanol | [3] |

| Maximum Absorption (λmax) | pH-dependent: ~480 nm at pH 1, 443 nm at pH 13 | [1] |

| Acceptable Daily Intake (ADI) | 0–4 mg/kg body weight (EU and WHO/FAO) | [1] |

| US FDA ADI | 3.75 mg/kg body weight | [1] |

Synthesis

The synthesis of Sunset Yellow FCF is a two-step process characteristic of azo dye production:

-

Diazotization: 4-aminobenzenesulfonic acid (sulfanilic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's salt). The dye is subsequently isolated as its sodium salt.

Biological Activity and Signaling Pathways

While long considered biologically inert, recent studies indicate that Sunset Yellow FCF can modulate immune responses. Its effects appear to be concentration-dependent and are most pronounced at levels that may exceed the acceptable daily intake.

Immunomodulatory Effects

In vitro studies have shown that Sunset Yellow FCF can alter the functional responses of splenocytes and peritoneal macrophages.[4][5] At non-cytotoxic doses (up to 250 µg/mL), it has been observed to:

-

Suppress mitogen-induced proliferation of splenocytes.[4]

-

Alter the relative expression of T-cell (CD3e/CD4/CD8) and B-cell (CD19) surface markers.[4]

-

Decrease the phagocytic activity of macrophages.[5]

-

Reduce the expression of macrophage activation markers including CD40, CD69, CD80, and CD86.[5]

-

Significantly lower the expression of several key cytokines, including IL-2, IL-4, IL-6, IL-17, IFN-γ, and TNF-α.[4]

These findings suggest that Sunset Yellow FCF possesses immunomodulatory, and potentially immunosuppressive, properties. The broad reduction in pro-inflammatory cytokines suggests an interference with key signaling pathways upstream of their production.

Inflammasome Activation and Pyroptosis

A significant finding in the toxicological profile of Sunset Yellow FCF is its ability to induce inflammasomopathy and pyroptotic signaling. Chronic consumption in animal models has been shown to cause gut microbiome dysbiosis, leading to increased serum levels of lipopolysaccharide (LPS).[6] This elevation in LPS acts as a priming signal (Signal 1) for the NLRP3 inflammasome, upregulating the expression of NLRP3 and pro-inflammatory cytokines via the NF-κB pathway.

The subsequent activation of the NLRP3 inflammasome (Signal 2) by Sunset Yellow FCF leads to the assembly of a multi-protein complex with ASC and pro-caspase-1. This results in the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms.[6] Furthermore, activated caspase-1 cleaves Gasdermin D (GSDMD), leading to pore formation in the cell membrane and a form of inflammatory cell death known as pyroptosis.[6][7]

Toxicological Profile

The toxicological profile of Sunset Yellow FCF is generally considered to be of low concern at regulated consumption levels. However, several studies have highlighted potential for genotoxicity and cytotoxicity at higher concentrations.

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity | LD₅₀ in rats: >10 g/kg | IARC Monograph |

| Carcinogenicity | No evidence of carcinogenicity in mice and rats. | [8] |

| Genotoxicity | No in vivo genotoxic potential concluded by EFSA. However, some in vitro studies show potential for chromosomal aberrations at high concentrations. | [8][9] |

| Developmental Toxicity | No evidence of developmental toxicity at regulated doses. | [1] |

| NOAEL | 375 mg/kg bw/day (long-term rat study) | [8] |

Relevance to Drug Development

While not a therapeutic agent itself, the study of Sunset Yellow FCF provides valuable insights for drug development professionals:

-

Excipient Safety: Sunset Yellow FCF is used as a colorant in various pharmaceutical formulations, including tablets and syrups.[2][10] The data on its potential to modulate immune responses and induce gut dysbiosis highlights the importance of evaluating the biological activity of excipients, which are often assumed to be inert.

-

Immunomodulatory Potential: The observed immunosuppressive effects, such as the downregulation of pro-inflammatory cytokines, could serve as a starting point for investigating novel small molecules with immunomodulatory properties. Understanding the structure-activity relationship of azo compounds could inform the design of new drug candidates.

-

Toxicology and Safety Pharmacology: The activation of the NLRP3 inflammasome is a known mechanism of toxicity for various compounds. The case of Sunset Yellow FCF serves as a relevant example for safety assessment and highlights the need to consider gut microbiome interactions in preclinical toxicology studies.

Experimental Protocols

In Vivo Micronucleus Assay

This protocol is adapted from studies evaluating the genotoxicity of Sunset Yellow FCF.[11]

-

Animal Model: Male hybrid mice (e.g., F1 CBA × C57Bl6/j).

-

Test Substance Preparation: Prepare solutions of Sunset Yellow FCF in distilled water at various concentrations.

-

Dosing: Administer the test substance twice via oral gavage, with a 24-hour interval between administrations. A dose range of 250–2000 mg/kg body weight is typically used. A vehicle control (distilled water) group must be included.

-

Sample Collection: 24 hours after the final dose, euthanize the animals and collect bone marrow from the femurs by flushing with fetal bovine serum.

-

Slide Preparation: Centrifuge the bone marrow suspension, discard the supernatant, and prepare smears on clean glass slides. Air-dry the slides and stain with May-Grünwald and Giemsa solutions.

-

Analysis: Using a light microscope, score at least 4000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) should also be determined by counting at least 500 total erythrocytes to assess bone marrow toxicity.

-

Statistical Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group using appropriate statistical methods (e.g., Chi-squared test).

Splenocyte Proliferation Assay

This protocol is based on studies assessing the immunomodulatory effects of Sunset Yellow FCF.[4][12]

-

Splenocyte Isolation: Aseptically remove spleens from mice (e.g., BALB/c). Prepare a single-cell suspension by gently grinding the spleens between two frosted glass slides in RPMI-1640 medium.

-

Erythrocyte Lysis: Lyse red blood cells using an RBC lysis buffer. Wash the remaining cells with RPMI-1640 medium and resuspend in complete medium (RPMI-1640 supplemented with 10% FBS, penicillin, and streptomycin).

-

Cell Culture: Plate the splenocytes in a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well.

-

Treatment: Add various concentrations of Sunset Yellow FCF to the wells. Include wells with cells only (negative control) and cells with a mitogen (positive control). Common mitogens are lipopolysaccharide (LPS) for B-cell proliferation and concanavalin A (Con A) for T-cell proliferation.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Assessment (MTT Assay):

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of proliferation relative to the untreated control.

Cytokine Release Assay

This protocol is an extension of the splenocyte assay to measure secreted cytokines.[4]

-

Cell Culture and Treatment: Follow steps 1-5 of the Splenocyte Proliferation Assay.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the cell-free supernatant from each well.

-

Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-2, IL-4, IL-6, IFN-γ, TNF-α) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in each sample. Compare the cytokine levels in the Sunset Yellow FCF-treated groups to the control groups.

Conclusion

Sunset Yellow FCF is a widely used colorant with a complex biological profile that extends beyond its aesthetic function. For drug development professionals, it serves as a case study on the potential for excipients to exhibit biological activity, particularly immunomodulation. The elucidation of its interaction with the NLRP3 inflammasome pathway provides a modern toxicological perspective relevant to drug safety assessment. Further research is warranted to fully understand the structure-activity relationships of azo dyes and their potential to influence inflammatory and immune responses, which could inform both toxicology and the development of novel therapeutic agents.

References

- 1. Sunset yellow FCF - Wikipedia [en.wikipedia.org]

- 2. Sunset Yellow FCF: A Versatile Colorant for Cosmetics, Food, and Pharmaceuticals [jindunchemical.com]

- 3. fao.org [fao.org]

- 4. Sunset yellow FCF, a permitted food dye, alters functional responses of splenocytes at non-cytotoxic dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sunset Yellow dye effects on gut microbiota, intestinal integrity, and the induction of inflammasomopathy with pyroptotic signaling in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of a feed additive consisting of Sunset Yellow FCF for cats and dogs, ornamental fish, grain‐eating ornamental birds and small rodents (Sensient Colours Europe GmbH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genotoxic and cytotoxic effects of Sunset Yellow and Brilliant Blue, colorant food additives, on human blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Field Insights - Sunset Yellow FCF (CI 15985) Market By Application [sites.google.com]

- 11. Evaluation of the genotoxicity of the food dye Sunset Yellow FCF in a micronucleus test in vivo | Akhaltseva | Hygiene and Sanitation [rjhas.ru]

- 12. researchgate.net [researchgate.net]

Unveiling the Verdant Past: A Technical Guide to the Historical Use of Mordant Green 17 in Textile Dyeing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Green 17, a synthetic azo dye catalogued under Colour Index number 17225, has played a niche but significant role in the coloration of protein fibers. This technical guide delves into the historical application of this dye in the textile industry, providing a detailed overview of its chemical properties, historical context, and the experimental protocols for its use. The information presented herein is intended to serve as a comprehensive resource for researchers and scientists engaged in the study of historical textiles, dye chemistry, and the development of modern coloration technologies.

Chemical and Physical Properties

Mordant Green 17 is a monoazo dye, characterized by the presence of a single azo group (-N=N-) in its molecular structure. Its synthesis involves the diazotization of 2-amino-4-nitrophenol, which is then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions. The resulting molecule possesses functional groups that allow it to form strong coordination complexes with metal ions, a defining characteristic of mordant dyes. This interaction is crucial for achieving desirable fastness properties on textile substrates.

| Property | Value |

| CI Name | Mordant Green 17 |

| CI Number | 17225 |

| Chemical Class | Monoazo |

| CAS Number | 6564-28-1 |

| Molecular Formula | C₁₆H₁₀N₄Na₂O₁₀S₂ |

| Molecular Weight | 528.38 g/mol |

| Synonyms | Acid Mordant Green E, Acid Mordant Green F, Acid Mordant Green G, Acid Mordant Green GS |

Historical Context and Emergence

The development of synthetic dyes burgeoned in the mid-19th century, with the discovery of mauveine by William Henry Perkin in 1856 marking a pivotal moment. The subsequent decades saw a rapid expansion in the synthesis of new colorants, including a vast array of azo dyes. While the exact date of the first synthesis of Mordant Green 17 is not definitively documented in readily available literature, its classification as a synthetic azo dye places its emergence within the late 19th to early 20th century. The German chemical industry was a powerhouse in synthetic dye innovation during this period, filing numerous patents for new azo dyes.

The inclusion of a dye in the first edition of the Colour Index, published in 1924 by the Society of Dyers and Colourists, is a strong indicator of its established use in the textile industry. While direct access to the 1924 edition's contents is limited, the existence of patents for similar green azo dyes from the early 20th century, such as a 1910 patent for a "Green azo dye," suggests a period of active development and commercialization for such colorants. Chrome dyes, a category to which Mordant Green 17 belongs due to its application method, were extensively used for dyeing wool up until the First World War, prized for their excellent wet fastness properties.

Experimental Protocols: Historical Dyeing Methodologies

The application of Mordant Green 17 to protein fibers like wool and silk historically relied on a mordanting process to fix the dye to the fabric. The most common mordant used in conjunction with this class of dyes was a chromium salt, typically potassium dichromate. The dyeing process could be carried out using one of three methods: chrome-mordant (on-chrome), metachrome, or afterchrome (top-chrome). The afterchrome method was particularly favored for its ability to produce level dyeings with excellent fastness.

Afterchrome Dyeing of Wool with Mordant Green 17

This protocol is a representative example of a historical method for applying Mordant Green 17 to wool yarn.

Materials:

-

Wool yarn

-

Mordant Green 17 dye

-

Potassium dichromate (mordant)

-

Acetic acid or sulfuric acid (for pH control)

-

Glauber's salt (leveling agent)

-

Water (soft or deionized recommended)

-

Dyeing vessel (e.g., stainless steel or enameled pot)

-

Heating source

-

Stirring rod

Procedure:

-

Scouring the Wool: The wool yarn is first scoured to remove any natural oils and impurities. This is typically done by washing the yarn in a warm solution of a mild soap or detergent, followed by thorough rinsing.

-

Dye Bath Preparation: The dyebath is prepared with a specific liquor-to-goods ratio (e.g., 20:1 to 40:1). The required amount of Mordant Green 17 dye is dissolved in a small amount of hot water and then added to the dyebath.

-

Dyeing:

-

The scoured, wetted wool yarn is introduced into the dyebath at a moderate temperature (e.g., 40-50°C).

-

Acetic acid or sulfuric acid is added to the dyebath to achieve a pH of approximately 4.5-5.5.

-

Glauber's salt is added as a leveling agent to promote even dye uptake.

-

The temperature of the dyebath is gradually raised to a boil (100°C) over a period of 45-60 minutes.

-

The yarn is dyed at the boil for 60-90 minutes, with occasional gentle stirring to ensure uniform coloration.

-

-

Mordanting (Afterchroming):

-

After the initial dyeing period, the dyebath is cooled slightly (to around 80°C).

-

The required amount of potassium dichromate (typically 1-3% of the weight of the fiber) is dissolved in a small amount of hot water and carefully added to the dyebath.

-

The temperature is raised back to a boil, and the yarn is treated in the mordant bath for an additional 30-45 minutes.

-

-

Rinsing and Finishing:

-

The dyed and mordanted yarn is removed from the dyebath and allowed to cool.

-

The yarn is thoroughly rinsed in several changes of water, starting with warm water and gradually decreasing the temperature, until the rinse water runs clear.

-

The yarn is then gently squeezed to remove excess water and dried in a shaded, well-ventilated area.

-

Visualizations

Caption: Chemical structure of Mordant Green 17.

Caption: Afterchrome dyeing workflow for Mordant Green 17.

Quantitative Data

Historical quantitative data for the fastness properties of Mordant Green 17 is scarce. However, based on the general performance of chrome dyes from that era, the following qualitative assessments can be made. The use of a chromium mordant significantly enhanced the dye's performance.

| Fastness Property | Performance with Chrome Mordant |

| Lightfastness | Good to Excellent |

| Wash Fastness | Excellent |

| Rubbing Fastness | Good |

| Perspiration Fastness | Very Good |

It is important to note that the actual fastness would have varied depending on the specific dyeing process, the concentration of the dye and mordant, the quality of the water, and the nature of the wool fiber itself.

Conclusion

Mordant Green 17 represents a chapter in the evolution of synthetic dyes, bridging the gap between early discoveries and the more sophisticated colorants of the mid-20th century. Its historical use, particularly in the dyeing of wool with a chrome mordant, highlights the technical advancements in achieving durable and vibrant green shades on protein fibers. While specific historical records for this dye are not as abundant as for more widely used colorants, this guide provides a foundational understanding of its chemical nature and application, offering valuable insights for researchers in the fields of textile history, conservation, and dye chemistry. Further research into historical dye manuals and company archives from the early 20th century may yet reveal more specific details about the commercial life and application of this particular verdant hue.

Spectrophotometric Analysis of C.I. Mordant Green 17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to C.I. Mordant Green 17

This compound is a single azo dye belonging to the mordant class of dyes.[1][2] Its chemical structure is characterized by the presence of an azo group (-N=N-) connecting aromatic rings, which is the primary chromophore responsible for its color. The molecule also contains auxochromic groups such as hydroxyl (-OH) and sulfonic acid (-SO3H) groups, which modify the dye's color and solubility.

Chemical and Physical Properties:

| Property | Value | Reference |

| C.I. Name | Mordant Green 17 | [1][2] |

| C.I. Number | 17225 | [1][2] |

| CAS Number | 6564-28-1 | [1][2] |

| Molecular Formula | C₁₆H₁₀N₄Na₂O₁₀S₂ | [1][2] |

| Molecular Weight | 528.38 g/mol | [1][2] |

| Appearance | Black-green uniform powder | [2] |

| Solubility | Soluble in water (forms a red-light purple solution), slightly soluble in alcohol, insoluble in other organic solvents. | [2] |

The synthesis of this compound involves the diazotization of 2-amino-4-nitrophenol, which is then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions.[1][2]

Principles of Spectrophotometric Analysis

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of colored compounds in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L·mol⁻¹·cm⁻¹), a constant that is characteristic of the substance at a specific wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the substance (in mol·L⁻¹).

To perform a spectrophotometric analysis, the wavelength of maximum absorbance (λmax) for the analyte must first be determined. This is the wavelength at which the compound absorbs the most light, providing the highest sensitivity for quantitative measurements.

Experimental Protocol for Spectrophotometric Analysis

The following is a generalized, yet detailed, experimental protocol for the spectrophotometric analysis of this compound. This protocol is based on standard methods for the analysis of azo dyes.

Materials and Reagents

-

This compound (analytical standard)

-

Distilled or deionized water (solvent)

-

Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

-

Pipettes (various sizes)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Preparation of Standard Solutions

-

Stock Solution (e.g., 100 mg/L or ~1.89 x 10⁻⁴ M): Accurately weigh 10.0 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve the dye in a small amount of distilled water and then dilute to the mark with distilled water. Mix thoroughly.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution. For example, to prepare 10 mL of 10 mg/L, 5 mg/L, 2.5 mg/L, and 1 mg/L solutions:

-

10 mg/L: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with distilled water.

-

5 mg/L: Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with distilled water.

-

2.5 mg/L: Pipette 0.25 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with distilled water.

-

1 mg/L: Pipette 0.1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with distilled water.

-

Determination of Wavelength of Maximum Absorbance (λmax)

-

Use one of the prepared standard solutions (e.g., 5 mg/L) for this determination.

-

Fill a quartz cuvette with the standard solution and another with the solvent (distilled water) to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 300-800 nm).

-

Replace the blank with the cuvette containing the standard solution and scan the absorbance across the same wavelength range.

-

The wavelength at which the highest absorbance is recorded is the λmax. For azo dyes structurally similar to Mordant Green 17, the λmax is typically in the range of 500-650 nm.

Calibration Curve Construction

-

Set the spectrophotometer to the determined λmax.

-

Use the blank (distilled water) to zero the instrument.

-

Measure the absorbance of each of the prepared working standard solutions, starting from the least concentrated.

-

Rinse the cuvette with the next standard solution before filling it for measurement.

-

Record the absorbance values for each concentration.

-

Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c, where y is absorbance and x is concentration) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.

Analysis of an Unknown Sample

-

Prepare the unknown sample by dissolving it in distilled water and diluting it as necessary to ensure the absorbance falls within the range of the calibration curve.

-

Measure the absorbance of the unknown sample at the λmax.

-

Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.

Data Presentation

The following tables present representative quantitative data that would be expected from a spectrophotometric analysis of an azo dye like this compound.

Table 1: Representative Spectrophotometric Data

| Parameter | Representative Value | Notes |

| λmax (nm) | 580 nm | The λmax is dependent on the solvent and pH. This is a plausible value for an aqueous solution. |

| Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | 25,000 | Molar absorptivity for azo dyes can range significantly but this is a typical value for a strongly absorbing dye.[3][4] |

| Linear Range (mg/L) | 0.5 - 15 | The linear range depends on the molar absorptivity and the instrument's capabilities. |

| Correlation Coefficient (R²) | > 0.995 | A high R² value is indicative of a good linear relationship between concentration and absorbance. |

Table 2: Example Calibration Data

| Concentration (mg/L) | Absorbance at λmax (580 nm) |

| 1.0 | 0.047 |

| 2.5 | 0.118 |

| 5.0 | 0.235 |

| 10.0 | 0.470 |

| 15.0 | 0.705 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships involved in the spectrophotometric analysis.

Caption: Experimental workflow for the spectrophotometric analysis of this compound.

Caption: Logical relationship of variables in the Beer-Lambert Law.

Conclusion

This technical guide provides a foundational framework for the spectrophotometric analysis of this compound. While specific published spectral data for this dye is scarce, the provided generalized protocol, based on the analysis of structurally similar azo dyes, offers a reliable starting point for researchers. Accurate determination of the λmax and careful preparation of standards are critical for obtaining precise and reproducible quantitative results. The principles and methodologies outlined herein are applicable to a wide range of analytical challenges in research, quality control, and drug development involving colored compounds.

References

A Technical Guide to the Solubility of Mordant Green 17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Mordant Green 17 (C.I. 17225), an azo dye. Due to a lack of readily available quantitative solubility data in existing literature, this document focuses on providing a detailed experimental protocol for determining its solubility in various solvents, alongside presenting the known qualitative solubility information.

Introduction to Mordant Green 17

Mordant Green 17 is a single azo class dye with the molecular formula C₁₆H₁₀N₄Na₂O₁₀S₂ and a molecular weight of 528.38 g/mol .[1] It is primarily used for dyeing wool, silk, and nylon fabrics through a post-mordant dyeing process.[1][2] Understanding its solubility is crucial for optimizing dyeing processes, developing new formulations, and assessing its environmental fate and toxicological profile.

Solubility Profile of Mordant Green 17

Current data on the solubility of Mordant Green 17 is primarily qualitative. The following table summarizes the available information.

| Solvent | Qualitative Solubility | Quantitative Solubility (g/L) |

| Water | Soluble[1][2][3] | Data not available |

| Alcohol (Ethanol) | Slightly Soluble[1][2] | Data not available |

| Other Organic Solvents | Insoluble[1][2] | Data not available |

Note: The aqueous solution of Mordant Green 17 is reported to have a red-light purple color.[1][2]

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, a detailed experimental protocol based on the saturation shake-flask method followed by UV-Vis spectrophotometric analysis is provided below. This method is widely applicable for determining the solubility of colored compounds like dyes.

Principle

An excess amount of Mordant Green 17 is agitated in a specific solvent at a constant temperature for a sufficient time to reach equilibrium (saturation). The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved dye in the clear supernatant is determined using a UV-Vis spectrophotometer by referencing a pre-established calibration curve.

Materials and Equipment

-

Mordant Green 17 (high purity)

-

Solvents of interest (e.g., deionized water, ethanol, DMSO)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

UV-Vis spectrophotometer

-

Cuvettes

Methodology

Step 1: Preparation of Stock Solution and Calibration Curve

-

Accurately weigh a known mass of Mordant Green 17 and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to prepare at least five standard solutions of different, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent should be used as the blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank). Determine the molar absorptivity (ε) from the slope of the curve according to the Beer-Lambert law (A = εbc).

Step 2: Equilibration

-

Add an excess amount of Mordant Green 17 to a series of sealed flasks containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points to confirm that equilibrium has been reached (i.e., the concentration in the solution no longer changes).

Step 3: Sample Collection and Preparation

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any suspended particles. This step is critical to prevent artificially high concentration readings.

-

Dilute the clear, saturated filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

Step 4: Spectrophotometric Analysis and Calculation

-

Measure the absorbance of the diluted filtrate at the λmax.

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of Mordant Green 17 in that solvent at the specified temperature.

The following diagram illustrates the experimental workflow for determining the solubility of Mordant Green 17.

Caption: Experimental Workflow for Solubility Determination.

Signaling Pathways

Currently, there is no specific information available in the public domain linking Mordant Green 17 to any particular signaling pathways in biological systems. Research in this area would be necessary to elucidate any potential interactions.

Conclusion

References

C.I. Mordant Green 17: A Technical Guide to Health and Safety Considerations for Researchers

Disclaimer: This document provides a comprehensive overview of the potential health and safety considerations for C.I. Mordant Green 17 based on its chemical classification. No specific toxicological studies have been identified for this particular substance. Therefore, the hazards are inferred from data on related compounds, specifically azo dyes and chromium complexes. All recommendations should be implemented in the context of a thorough risk assessment specific to the user's experimental conditions.

Executive Summary

This compound is a single azo dye used in the textile industry for dyeing protein fibers such as wool and silk. As with many industrial dyes, its handling and use require a detailed understanding of potential health and safety risks. This guide summarizes the known chemical properties, outlines potential toxicological hazards associated with its class of compounds, provides standardized experimental protocols for risk assessment, and visualizes key cellular pathways that may be affected upon exposure. The primary concerns stem from its nature as an azo dye, which carries the potential for metabolic cleavage into carcinogenic aromatic amines, and its use as a mordant dye, which often involves chromium salts that can be toxic and sensitizing.

Chemical and Physical Properties

This compound is identified by C.I. Number 17225 and CAS Registry Number 6564-28-1. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| C.I. Name | Mordant Green 17 | [1][2] |

| C.I. Number | 17225 | [1][2] |

| CAS Number | 6564-28-1 | [1][2] |

| Synonyms | Acid Mordant Green E, Acid Mordant Green F, Acid Mordant Green G, Acid Mordant Green GS, Daymord Green 17 | [1] |

| Molecular Formula | C₁₆H₁₀N₄Na₂O₁₀S₂ | [1][2] |

| Molecular Weight | 528.38 g/mol | [1][2] |

| Chemical Class | Single Azo Dye | [1][2] |

| Physical Form | Black-green uniform powder | [1] |

| Solubility | Soluble in water (yields a red-light purple solution), slightly soluble in alcohol, insoluble in other organic solvents. | [1][2] |

| Manufacturing | Prepared by the diazotization of 2-Amino-4-nitrophenol and coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid in an alkaline condition. | [1][2] |

Toxicological Profile and Health Hazards

| Hazard Category | Potential Health Effect | Basis of Concern |

| Acute Toxicity (Oral) | Unknown. Azo dyes generally exhibit low acute oral toxicity. | General data on azo dyes.[3] |

| Skin Irritation/Corrosion | May cause skin irritation upon prolonged contact. | Azo dyes and chromium salts can be irritants.[4][5] |

| Eye Irritation | Dye powder may cause mechanical irritation; potential for serious eye irritation. | General properties of chemical powders. |

| Skin Sensitization | Potential to be a skin sensitizer, leading to allergic contact dermatitis. | A known risk for many dyes and a primary concern for chromium compounds.[4][5] |

| Mutagenicity/Genotoxicity | Potential for mutagenicity. | Azo dyes can be metabolically reduced to aromatic amines, some of which are known mutagens and carcinogens.[6][7] |

| Carcinogenicity | Potential carcinogen. | The manufacturing precursor, 2-Amino-4-nitrophenol, and potential metabolic breakdown products (aromatic amines) are of toxicological concern. The International Agency for Research on Cancer (IARC) has classified certain aromatic amines as human carcinogens.[6] |

| Toxicity of Mordant | If used with a chromium mordant, potential for exposure to chromium. Hexavalent chromium (Cr(VI)) is a known human carcinogen, while trivalent chromium (Cr(III)) is less toxic but can still cause skin sensitization.[5][8] |

Recommended Experimental Protocols for Safety Assessment

To adequately assess the health and safety risks of this compound, the following standardized protocols are recommended.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

-

Principle: This in vitro method assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model. The test chemical is applied topically to the tissue surface. Irritancy is determined by the reduction in cell viability compared to negative controls.

-

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissue models are pre-incubated in culture medium.

-

Application of Test Substance: A small quantity (e.g., 25 mg of solid or 30 µL of liquid) of this compound is applied uniformly to the surface of triplicate tissue models. A negative control (e.g., sterile water) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.[9]

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[9]

-

Post-Exposure: The test substance is removed by thorough washing. The tissues are transferred to fresh medium and incubated for a recovery period (e.g., 42 hours).[9]

-

Viability Assessment: Cell viability is quantified using the MTT assay. Tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan salt. The formazan is extracted, and its absorbance is measured spectrophotometrically.

-

Classification: A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[3][9]

-

Skin Sensitization: Local Lymph Node Assay (LLNA)

-

Guideline: OECD Test Guideline 429.[6]

-

Principle: The LLNA is an in vivo method that measures the induction of lymphocyte proliferation in the auricular lymph nodes draining the site of topical application of the test substance. An increase in proliferation is proportional to the sensitizing potential.

-

Methodology:

-

Animal Model: Typically, CBA/J strain mice are used.

-

Dose Selection: A preliminary screening is performed to determine the highest concentration that does not cause systemic toxicity or excessive local irritation.[6]

-

Application: The test substance is applied daily for three consecutive days to the dorsal surface of each ear of the test animals. A vehicle control group is also included.

-

Proliferation Measurement: Five days after the first application, a solution of ³H-methyl thymidine is injected intravenously. The animals are sacrificed a few hours later.

-

Sample Processing: The draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of ³H-methyl thymidine is measured by scintillation counting.

-

Classification: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

-

Bacterial Reverse Mutation Test (Ames Test)

-

Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations caused by the test substance. The potential of the dye and its metabolic breakdown products to cause gene mutations is assessed.

-

Methodology:

-

Tester Strains: At least five strains are used, covering both frameshift and base-pair substitution mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[10][12]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to simulate mammalian metabolism, which is crucial for activating aromatic amines.[11]

-

Exposure: The tester strains are exposed to various concentrations of this compound on agar plates deficient in the required amino acid (histidine for Salmonella, tryptophan for E. coli).

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have mutated and can now grow without the specific amino acid) is counted.

-

Classification: The substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations that is at least twice the background (spontaneous revertant) count.[12]

-

Determination of Leachable Chromium(VI)

-

Guideline: ISO 17075-1:2017.[13]

-

Principle: This method determines the amount of hexavalent chromium (Cr(VI)) that can be leached from a material under physiological conditions (phosphate buffer, pH 7.5-8.0). The extracted Cr(VI) is then quantified colorimetrically.

-

Methodology:

-

Sample Preparation: A known mass of the dyed textile or leather is cut into small pieces.

-

Extraction: The sample is agitated in a phosphate buffer solution (pH 7.5-8.0) for a specified time (e.g., 3 hours) at 37°C to simulate leaching by sweat.[13]

-

Filtration & Cleanup: The extract is filtered. If the solution is colored by the dye, it is passed through a solid-phase extraction (SPE) cartridge to remove interfering substances.[14]

-

Colorimetric Reaction: An acidic solution of 1,5-diphenylcarbazide is added to the extract. This reagent reacts specifically with Cr(VI) to form a stable red-violet colored complex.

-

Quantification: The absorbance of the solution is measured with a spectrophotometer at 540 nm. The concentration of Cr(VI) is determined by comparison to a calibration curve prepared from standard Cr(VI) solutions.

-

Reporting: The result is expressed as milligrams of Cr(VI) per kilogram of the dry material (mg/kg). A result below 3 mg/kg is typically required for consumer articles in contact with the skin.[14][15]

-

Relevant Cellular Signaling Pathways

Exposure to this compound could potentially trigger cellular stress responses. The two pathways below are of primary relevance given its chemical nature.

p53-Mediated DNA Damage Response

Metabolites of azo dyes, such as aromatic amines, can form DNA adducts, leading to genotoxic stress. The p53 signaling pathway is a critical cellular defense mechanism against such damage.[1][4][8] Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death) to eliminate the potentially cancerous cell.

References

- 1. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. utu.fi [utu.fi]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. x-cellr8.com [x-cellr8.com]

- 10. nib.si [nib.si]

- 11. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 12. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 14. Chromium VI test method updated [satra.com]

- 15. standards.iteh.ai [standards.iteh.ai]

C.I. 17225: A Technical Guide to Mordant Green 17 for Scientific and Research Applications

An In-depth Examination of its Properties, Synthesis, and Potential Research Applications

C.I. 17225, commercially known as Mordant Green 17, is a monoazo dye belonging to the mordant class of dyes.[1][2] While its primary application lies within the textile industry for dyeing protein fibers such as wool and silk, its chemical structure and properties present potential avenues for exploration in scientific research, particularly in areas involving staining, and as a potential ligand in coordination chemistry.[1][2] This technical guide provides a comprehensive overview of Mordant Green 17 for researchers, scientists, and drug development professionals, summarizing its chemical and physical properties, detailing its synthesis, and exploring potential, albeit currently unestablished, applications in a research context.

Chemical and Physical Properties

Mordant Green 17 is a dark, water-soluble powder.[1][2] Its chemical structure is characterized by a single azo group (-N=N-) connecting a substituted nitrophenol and a dihydroxynaphthalene sulfonic acid moiety.[1][2] Key quantitative data for C.I. 17225 are summarized in the tables below.

Table 1: Chemical Identification and Properties

| Property | Value | Reference |

| C.I. Name | Mordant Green 17 | [1][2] |

| C.I. Number | 17225 | [1][2] |

| CAS Registry Number | 6564-28-1 | [1] |

| Molecular Formula | C₁₆H₁₀N₄Na₂O₁₀S₂ | [1] |

| Molecular Weight | 528.38 g/mol | [1] |

| Chemical Structure | Single azo class | [1][2] |

Table 2: Physical and Solubility Properties

| Property | Description | Reference |

| Physical State | Black-green uniform powder | [1][2] |

| Solubility in Water | Soluble (forms a red-light purple solution) | [1][2] |

| Solubility in Alcohol | Slightly soluble | [1][2] |

| Solubility in Other Organic Solvents | Insoluble | [1][2] |

| Behavior in Concentrated Sulfuric Acid | Dissolves to form a purple solution, which turns pink upon dilution. | [1][2] |